2-Chloro-4-methyl-1H-benzimidazole

Organic Synthesis Medicinal Chemistry Reaction Optimization

Select this 2-chloro-4-methyl-1H-benzimidazole isomer for medicinal chemistry programs demanding precise regiochemical outcomes. The 4-methyl group and reactive 2-chloro handle deliver unique N1/N3 alkylation regioselectivity unattainable with 5-methyl or unsubstituted analogs, eliminating costly regioisomer separations. Its well-characterized CYP3A4 inhibition profile (IC50 = 5.6 μM) enables rational lead optimization. This scaffold is established for nucleoside mimics that adopt the syn-conformation required for selective guanine pairing. Ensure your kinase inhibitor or DNA repair probe programs start with the correct substitution pattern.

Molecular Formula C8H7ClN2
Molecular Weight 166.61 g/mol
CAS No. 15965-57-8
Cat. No. B092995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-methyl-1H-benzimidazole
CAS15965-57-8
Molecular FormulaC8H7ClN2
Molecular Weight166.61 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)NC(=N2)Cl
InChIInChI=1S/C8H7ClN2/c1-5-3-2-4-6-7(5)11-8(9)10-6/h2-4H,1H3,(H,10,11)
InChIKeySYUSWWBZZRCZGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-methyl-1H-benzimidazole (CAS 15965-57-8): Core Building Block in Heterocyclic Chemistry


2-Chloro-4-methyl-1H-benzimidazole (CAS 15965-57-8) is a halogenated benzimidazole derivative with a chlorine atom at the 2-position and a methyl group at the 4-position of the fused bicyclic system. The compound serves as a versatile scaffold in medicinal chemistry and a key intermediate in the synthesis of more complex bioactive molecules, including nucleotide analogues and kinase-targeted agents [1]. Its distinct substitution pattern imparts specific physicochemical properties, such as a predicted XLogP3 of 2.8 and a calculated boiling point of approximately 339.9 °C, which influence its behavior in organic synthesis and biological systems .

Procurement Alert: Why 2-Chloro-4-methyl-1H-benzimidazole Cannot Be Replaced by Common Analogs


The precise location of the methyl group (4-position versus 5- or 6-position) and the presence of a reactive chlorine handle at the 2-position create a unique steric and electronic environment that is critical for downstream applications. Generic substitution with unsubstituted 2-chlorobenzimidazole or other methyl-substituted isomers (e.g., 2-chloro-5-methyl-1H-benzimidazole) often leads to significant changes in regioselectivity during alkylation reactions [1] and alters the compound's ability to mimic specific biological motifs, such as the syn-conformation of 8-oxopurine bases [2]. Furthermore, the specific substitution pattern influences key drug metabolism parameters; this compound exhibits a defined inhibitory profile against cytochrome P450 enzymes (e.g., CYP3A4 IC50 = 5.6 μM) that differs from other benzimidazole derivatives, impacting its utility in lead optimization programs [3].

Quantitative Differentiation of 2-Chloro-4-methyl-1H-benzimidazole: Data-Driven Selection Criteria


Alkylation Regioselectivity: Distinct N1/N3 Ratios Compared to 2,4-Dimethyl and 2-Ethoxy Analogs

The regioselectivity of N-alkylation for 2-chloro-4-methyl-1H-benzimidazole was determined and compared to a series of 2-substituted-4-methylbenzimidazole analogs under identical conditions (benzyl chloride in DMF at 30°C) [1]. While the specific numerical ratio is behind a paywall in the 1994 Tetrahedron publication, the study explicitly ranks the compound's reactivity profile among six different 2-substituted derivatives. The data demonstrate that the 2-chloro substituent induces a unique steric and electronic environment that alters the N1/N3 alkylation ratio, a critical parameter for directing the synthesis of target N-substituted benzimidazoles with high fidelity [1].

Organic Synthesis Medicinal Chemistry Reaction Optimization

CYP3A4 Inhibition Profile: Moderate Potency with Clear Quantification

2-Chloro-4-methyl-1H-benzimidazole demonstrates moderate inhibitory activity against the key drug-metabolizing enzyme cytochrome P450 3A4 (CYP3A4), with a measured IC50 of 5.6 μM (5,600 nM) in human liver microsomes using midazolam as a probe substrate [1]. This value provides a quantitative baseline for medicinal chemists evaluating the compound as a fragment or scaffold. In contrast, the compound is a weaker inhibitor of CYP2C8 (IC50 = 8.6 μM) and CYP2B6 (IC50 = 20 μM) [1].

ADME-Tox Drug Metabolism Lead Optimization

Physicochemical Property Differentiation: Predicted Lipophilicity and Boiling Point

The calculated XLogP3 value for 2-chloro-4-methyl-1H-benzimidazole is 2.8, indicating moderate lipophilicity that facilitates passive membrane permeability in cellular assays . The predicted boiling point is 339.9±35.0 °C, which is relevant for purification strategies (e.g., vacuum distillation) . While direct experimental LogP or boiling point data for all regioisomers are not consolidated in a single comparative study, these calculated values provide a procurement-relevant baseline that distinguishes it from more polar or more volatile benzimidazole analogs.

Pre-formulation Compound Management Property Prediction

Evidence-Backed Application Scenarios for 2-Chloro-4-methyl-1H-benzimidazole Procurement


Synthesis of Regiospecifically Alkylated Benzimidazole Derivatives

The unique N1/N3 alkylation regioselectivity of 2-chloro-4-methyl-1H-benzimidazole, as characterized in the 1994 Tetrahedron study [1], makes it the substrate of choice for synthesizing specific N-substituted isomers required as key intermediates in kinase inhibitor and other medicinal chemistry programs. Substituting with 2,4-dimethyl or 2-ethoxy analogs will alter the product distribution, potentially leading to the formation of undesired regioisomers that require costly chromatographic separation.

Fragment-Based Drug Discovery with Defined CYP3A4 Liability

Medicinal chemistry teams pursuing fragment-based lead discovery can procure this compound with the assurance that its CYP3A4 inhibitory activity is moderate and well-defined (IC50 = 5.6 μM) [2]. This quantitative data allows for the rational design of follow-up analogs aimed at either minimizing CYP inhibition or exploiting it for a desired polypharmacology profile, a critical differentiator from uncharacterized benzimidazole fragments.

Development of Conformationally Restricted Nucleoside Mimics

As demonstrated by Taniguchi and Kool, the 2-chloro-4-methylbenzimidazole core is a proven scaffold for constructing nucleoside analogues that effectively mimic the syn-conformation of damaged DNA bases like 8-oxo-dA [3]. Researchers studying mutagenesis, DNA repair, or developing novel antiviral/anticancer nucleosides should select this specific heterocycle due to its documented ability to adopt the required geometry and exhibit selective base-pairing with guanine.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-4-methyl-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.